3-[4-(Chloromethyl)phenyl]-3-fluorooxetane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-(chloromethyl)phenyl]-3-fluorooxetane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO/c11-5-8-1-3-9(4-2-8)10(12)6-13-7-10/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWGNIOSHIDBOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)CCl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation of 3 4 Chloromethyl Phenyl 3 Fluorooxetane
Ring-Opening Reactions of the Fluorooxetane Core
The high ring strain of the oxetane (B1205548) core in 3-[4-(chloromethyl)phenyl]-3-fluorooxetane is the primary driver for its reactivity. Cleavage of the carbon-oxygen bonds of the ring relieves this strain, providing a thermodynamic driving force for a range of chemical transformations.
Nucleophilic Ring-Opening Pathways
Nucleophilic attack on the oxetane ring is a common mode of reaction, leading to the formation of functionalized acyclic products. The attack typically occurs at one of the electrophilic carbon atoms of the oxetane ring (C2 or C4).
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent carbon nucleophiles that can readily open the oxetane ring. The reaction involves the formation of a new carbon-carbon bond. For instance, the reaction with a Grignard reagent would be expected to yield a tertiary alcohol after acidic workup.
Illustrative Reaction with Organometallic Reagents:
| Nucleophile (R-M) | Expected Major Product | Reaction Conditions |
|---|---|---|
| Methylmagnesium bromide (CH₃MgBr) | 1-(4-(Chloromethyl)phenyl)-1-fluoro-3-methylbutan-3-ol | 1. Diethyl ether, rt; 2. H₃O⁺ |
| Phenyllithium (C₆H₅Li) | 1-(4-(Chloromethyl)phenyl)-1-fluoro-3-phenylpropan-3-ol | 1. THF, -78 °C to rt; 2. H₃O⁺ |
Similarly, other carbon nucleophiles like ylides and acetylides are expected to react in a comparable manner, leading to the formation of more complex molecular architectures.
A variety of heteroatom nucleophiles, including amines, thiols, and alkoxides, can also induce the ring-opening of the oxetane. These reactions are valuable for introducing nitrogen, sulfur, and oxygen-containing functional groups. For example, reaction with a primary amine would yield an amino alcohol.
Illustrative Reaction with Heteroatom Nucleophiles:
| Nucleophile | Expected Major Product | Reaction Conditions |
|---|---|---|
| Ammonia (NH₃) | 3-Amino-1-(4-(chloromethyl)phenyl)-1-fluoropropan-1-ol | Methanol, sealed tube, 100 °C |
| Sodium thiophenoxide (NaSPh) | 1-(4-(Chloromethyl)phenyl)-1-fluoro-3-(phenylthio)propan-1-ol | DMF, rt |
The regioselectivity of the nucleophilic ring-opening is a critical aspect of the reactivity of this compound. The attack can theoretically occur at either the C2 or C4 position. The presence of the fluorine atom and the phenyl group at C3 exerts a strong directing influence.
The fluorine atom is a highly electronegative substituent, and its presence can polarize the C-F bond, potentially influencing the electronic character of the adjacent carbon atoms. The phenyl group, particularly with the electron-withdrawing chloromethyl substituent, can stabilize a positive charge on the benzylic carbon through resonance.
In nucleophilic ring-opening reactions, the attack generally occurs at the less sterically hindered carbon atom. However, electronic effects can also play a significant role. The precise regiochemical outcome would depend on the interplay of these steric and electronic factors and the nature of the nucleophile.
Acid-Catalyzed Ring-Opening Mechanisms (e.g., Lewis Acid Activation)
In the presence of an acid catalyst, typically a Lewis acid, the oxetane oxygen is protonated or coordinated, which activates the ring towards nucleophilic attack. This activation facilitates the ring-opening even with weaker nucleophiles.
The mechanism of acid-catalyzed ring-opening can proceed through an SN1-like or SN2-like pathway. The 3-phenyl group can stabilize a carbocationic intermediate at the C3 position, favoring an SN1-like mechanism. In this scenario, the C-O bond cleavage would occur first, followed by nucleophilic attack. The 4-(chloromethyl)phenyl group, being electron-withdrawing, might slightly disfavor the formation of a full carbocation directly on the aromatic ring but can stabilize a benzylic carbocation.
Illustrative Acid-Catalyzed Ring-Opening:
| Catalyst | Nucleophile/Solvent | Expected Major Product |
|---|---|---|
| BF₃·OEt₂ | Methanol (MeOH) | 1-(4-(Chloromethyl)phenyl)-1-fluoro-3-methoxypropan-3-ol |
| TiCl₄ | Acetic Acid (AcOH) | 3-Acetoxy-1-(4-(chloromethyl)phenyl)-1-fluoropropan-1-ol |
Rearrangement and Ring-Expansion Reactions of Oxetanes
Under certain conditions, particularly with strong Lewis acids and in the absence of a strong external nucleophile, the carbocationic intermediate formed during acid-catalyzed activation can undergo rearrangement. These rearrangements can include hydride or alkyl shifts, and in some cases, ring-expansion to form larger heterocyclic systems like tetrahydrofurans. The specific pathway for rearrangement would be highly dependent on the stability of the initially formed and rearranged carbocations. For this compound, a Wagner-Meerwein type rearrangement involving migration of the phenyl group could be a possibility, leading to a more stable carbocation.
Reactivity of the Chloromethyl Group
The chloromethyl group attached to the phenyl ring is a benzylic halide. Benzylic halides are known to be significantly more reactive than their non-aromatic alkyl halide counterparts due to the stabilization of the carbocation or radical intermediates by the adjacent aromatic ring. ucalgary.ca This enhanced reactivity is a key feature in the chemical transformations of this compound.
The benzylic carbon of the chloromethyl group is highly susceptible to nucleophilic attack. Benzylic halides readily undergo nucleophilic substitution reactions, even with weak nucleophiles. ucalgary.ca The reaction can proceed through either an SN1 or SN2 mechanism, with the pathway being influenced by the nature of the nucleophile, the solvent, and the specific substitution on the aromatic ring. The resonance stabilization of the benzylic carbocation intermediate makes the SN1 pathway particularly favorable.
A wide array of nucleophiles can displace the chloride ion, leading to a diverse range of derivatives. This reactivity makes the chloromethyl group a versatile handle for introducing various functional groups. For instance, reaction with hydroxides would yield the corresponding benzylic alcohol, while alkoxides would form benzyl ethers.
Table 1: Illustrative Nucleophilic Substitution Reactions at the Benzylic Carbon
| Nucleophile | Reagent Example | Product Type |
| Hydroxide | Sodium Hydroxide (NaOH) | Benzylic Alcohol |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Benzyl Ether |
| Cyanide | Sodium Cyanide (NaCN) | Benzyl Nitrile |
| Azide | Sodium Azide (NaN₃) | Benzyl Azide |
| Amine | Ammonia (NH₃) | Benzyl Amine |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Benzyl Thioether |
| Carboxylate | Sodium Acetate (CH₃COONa) | Benzyl Ester |
This table presents potential reactions based on the known reactivity of benzylic chlorides.
The high reactivity of the chloromethyl group allows for straightforward derivatization strategies. The formation of quaternary ammonium salts, ethers, and esters are common transformations for benzylic chlorides. wikipedia.org
Formation of Ammonium Salts: Reaction with tertiary amines readily yields quaternary ammonium salts, which have applications as phase-transfer catalysts and surfactants. wikipedia.org For example, reacting this compound with trimethylamine would produce the corresponding benzyltrimethylammonium chloride.
Formation of Ethers: Benzyl ethers can be synthesized under Williamson ether synthesis conditions, where an alcohol is deprotonated by a base to form an alkoxide, which then acts as a nucleophile. wikipedia.org Alternatively, neutral conditions can be employed using reagents like 2-benzyloxy-1-methylpyridinium triflate for the synthesis of benzyl ethers from alcohols.
Formation of Esters: Benzyl esters can be prepared by reacting the chloromethyl group with a carboxylate salt. This reaction provides a convenient method for introducing an ester functionality.
Table 2: Examples of Derivatization Reactions
| Derivative Type | Reactant | General Product Structure |
| Quaternary Ammonium Salt | R₃N | Ar-CH₂-N⁺R₃ Cl⁻ |
| Ether | R-OH / Base | Ar-CH₂-O-R |
| Ester | R-COO⁻ Na⁺ | Ar-CH₂-O-C(=O)-R |
Ar represents the 3-(3-fluorooxetanyl)phenyl group. This table illustrates common derivatization pathways for the chloromethyl moiety.
The benzylic C-H bonds are relatively weak and susceptible to radical abstraction. Similarly, the carbon-chlorine bond in the chloromethyl group can undergo homolytic cleavage under photolytic or high-temperature conditions. Benzylic radicals are stabilized by resonance with the adjacent aromatic ring, making radical reactions at this position favorable. masterorganicchemistry.com
Free radical halogenation, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator, could potentially replace the benzylic hydrogens with bromine atoms, although the existing chlorine atom makes this less common. More relevant would be reactions where the chloromethyl group participates in radical-mediated C-C bond formation. For example, in the presence of a suitable initiator, it could add across a double bond or participate in coupling reactions.
Reactions of the Aromatic Ring
The phenyl ring of this compound can undergo reactions typical of substituted benzenes, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The nature and position of the existing substituents will influence the regioselectivity and rate of these reactions.
Given that the existing substituents are at positions 1 and 4, the incoming electrophile would be directed to the positions ortho to these groups (positions 2, 3, 5, and 6). Steric hindrance from the existing groups would also play a role in determining the final product distribution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. uomustansiriyah.edu.iqmasterorganicchemistry.com
Table 3: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Potential Product |
| Nitration | HNO₃, H₂SO₄ | Introduction of a -NO₂ group |
| Bromination | Br₂, FeBr₃ | Introduction of a -Br atom |
| Sulfonation | SO₃, H₂SO₄ | Introduction of a -SO₃H group |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Introduction of a -C(=O)R group |
The exact position of substitution on the aromatic ring would depend on the combined directing effects of the chloromethyl and fluorooxetane groups and the reaction conditions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com While the chloromethyl group provides a site for nucleophilic substitution, the aromatic ring itself can be further functionalized if it bears a suitable leaving group, such as a halide (Br, I) or a triflate. In the absence of such a group on the phenyl ring of this compound, direct C-H activation or conversion of another functional group to a suitable cross-coupling partner would be necessary.
However, if we consider a derivative where the phenyl ring is, for example, brominated, a variety of cross-coupling reactions could be employed. These include the Suzuki coupling (with boronic acids), the Heck reaction (with alkenes), the Sonogashira coupling (with terminal alkynes), and the Buchwald-Hartwig amination (with amines). These reactions offer a versatile platform for introducing a wide range of substituents onto the aromatic ring, significantly expanding the molecular diversity accessible from this scaffold. The use of specific palladium catalysts and ligands allows for high efficiency and functional group tolerance. organic-chemistry.org
Table 4: Illustrative Palladium-Catalyzed Cross-Coupling Reactions on an Aryl Bromide Derivative
| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Product Type |
| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄ | Biaryl |
| Heck Reaction | Alkene | Pd(OAc)₂ | Substituted Alkene |
| Sonogashira Coupling | Alkyne | PdCl₂(PPh₃)₂, CuI | Aryl-alkyne |
| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, BINAP | Aryl-amine |
This table assumes the presence of a suitable leaving group (e.g., bromine) on the phenyl ring to illustrate the potential for cross-coupling reactions.
Stability and Degradation Pathways Relevant to Synthetic Applications
The stability of This compound in synthetic applications is dictated by the interplay of its two primary functional groups: the 3-fluorooxetane (B1316920) ring and the benzylic chloride moiety. While specific studies on this particular compound are not extensively available, its reactivity can be inferred from the known chemical behavior of 3-aryl-3-fluorooxetanes and benzylic chlorides.
The 3-aryl-3-fluorooxetane scaffold is generally considered a robust structural motif in medicinal chemistry, often enhancing metabolic stability. chemrxiv.org However, the stability of the oxetane ring is highly dependent on the reaction conditions, particularly the pH.
Acidic Conditions:
Under acidic conditions, the oxetane ring is susceptible to ring-opening reactions. researchgate.netresearchgate.net Protonation of the oxetane oxygen activates the ring towards nucleophilic attack, which can lead to the formation of 1,3-diols or other functionalized propane derivatives. For instance, treatment of 3-aryl-3-carboxylic acid oxetanes with trifluoroacetic acid can prompt ring-opening, especially if an internal nucleophile is present. chemrxiv.org In the context of This compound , strong acidic conditions could lead to the degradation of the oxetane ring, potentially forming a diol or other rearranged products. The presence of the fluorine atom may influence the regioselectivity of the ring-opening. nih.gov
Basic and Nucleophilic Conditions:
The oxetane ring generally exhibits greater stability under basic and nucleophilic conditions compared to acidic environments. researchgate.net However, the benzylic chloride group is a reactive electrophilic site susceptible to nucleophilic substitution (SN reactions). This reactivity is a common pathway for the functionalization of benzylic halides. Therefore, in the presence of nucleophiles, the primary degradation or transformation pathway for This compound is expected to involve the displacement of the chloride ion.
Common nucleophiles that can react with the benzylic chloride include:
Amines
Alcohols
Thiols
Cyanide
Azide
These reactions would lead to the formation of the corresponding substituted phenyl-fluorooxetane derivatives, which can be desired synthetic transformations rather than degradation.
Thermal Stability:
While specific data on the thermal stability of This compound is not available, benzylic halides can undergo decomposition at elevated temperatures. Polymerization can also be a concern, especially in the presence of trace metals.
Potential Degradation Pathways:
Based on the reactivity of its constituent parts, several potential degradation pathways can be postulated for This compound under various synthetic conditions.
| Condition | Potential Degradation/Transformation Pathway | Resulting Product Type |
| Strong Acid | Protonation of oxetane oxygen followed by nucleophilic attack and ring-opening. | 1,3-diol or related derivatives |
| Nucleophiles | Nucleophilic substitution at the benzylic carbon. | Substituted phenyl-fluorooxetane |
| High Temperature | Decomposition or polymerization. | Various decomposition products or polymer |
| Lewis Acids | Lewis acid-catalyzed ring-opening of the oxetane. nih.gov | Halohydrins or other ring-opened products |
It is important to note that in many synthetic contexts, the reaction at the benzylic chloride is a desired transformation rather than an unwanted degradation. The stability of the 3-fluorooxetane ring under neutral to basic conditions allows for selective functionalization at the chloromethyl group.
This compound: A Versatile Building Block in Modern Organic Synthesis and Medicinal Chemistry
The compound this compound is emerging as a significant synthetic building block, valued for its unique combination of a strained oxetane ring, a stabilizing fluoro-aryl motif, and a reactive chloromethyl handle. This trifecta of functional groups provides a powerful platform for the construction of complex molecules and the development of novel therapeutic agents. This article explores its applications in advanced organic synthesis and its utility in medicinal chemistry programs, focusing on its role in creating diverse molecular architectures and improving drug-like properties.
Emerging Trends and Future Research Perspectives on 3 4 Chloromethyl Phenyl 3 Fluorooxetane
Development of Catalytic and Stereoselective Synthetic Methods for Complex Derivatives
The synthesis of complex molecular architectures with precise stereochemical control is a cornerstone of modern drug discovery and development. For derivatives of 3-[4-(Chloromethyl)phenyl]-3-fluorooxetane, the development of catalytic and stereoselective synthetic methods is paramount to unlocking their full potential. Current research in the broader field of oxetane (B1205548) synthesis has paved the way for future explorations in this specific area.
A significant area of focus is the catalytic desymmetrization of 3,3-disubstituted oxetanes. This approach, utilizing chiral catalysts, can provide enantiomerically enriched products from achiral starting materials. For instance, immobilized SPINOL-derived chiral phosphoric acids (SPAs) have demonstrated high efficiency and recyclability in the desymmetrization of various 3,3-disubstituted oxetanes, achieving high yields and excellent enantioselectivity. Future research could adapt these immobilized catalyst systems for the continuous flow synthesis of chiral derivatives of this compound, enabling scalable and efficient production.
Another promising avenue is the use of chiral squaramide derivatives as hydrogen-bond-donor catalysts. These catalysts have been shown to promote the highly enantioselective addition of nucleophiles to a range of 3-substituted and 3,3-disubstituted oxetanes. The precise control over the chiral environment afforded by these catalysts could be harnessed to synthesize stereochemically defined derivatives of the target compound.
Furthermore, the development of novel chiral Brønsted acid catalysts is a key area of investigation. These catalysts have been successfully employed in the asymmetric desymmetrization of oxetanes through intramolecular ring-opening reactions, leading to the formation of chiral heterocycles with all-carbon quaternary stereocenters. Adapting such methodologies to introduce chirality into derivatives of this compound would significantly expand the accessible chemical space.
The table below summarizes key catalytic systems that could be explored for the stereoselective synthesis of complex derivatives of this compound.
| Catalyst Type | Synthetic Approach | Potential Advantages |
| Immobilized SPINOL-derived Phosphoric Acids | Catalytic Desymmetrization | High recyclability, suitable for continuous flow synthesis, high enantioselectivity. |
| Chiral Squaramides | Enantioselective Nucleophilic Addition | Precise stereocontrol, broad substrate scope. |
| Chiral Brønsted Acids | Asymmetric Intramolecular Ring-Opening | Formation of quaternary stereocenters, high enantioselectivity. |
Exploration of Novel Reactivity Patterns for the Compound
The inherent ring strain of the oxetane moiety in this compound makes it susceptible to ring-opening reactions, a key aspect of its reactivity. researchgate.net The presence of the fluorine atom and the chloromethylphenyl group is expected to modulate this reactivity, opening up avenues for novel chemical transformations.
Future research will likely focus on exploring the regioselective and stereoselective ring-opening of the oxetane ring with a diverse array of nucleophiles. The electronic effects of the fluorine and the aryl substituent will play a crucial role in directing the outcome of these reactions. Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE), have been shown to be powerful promoters for the ring-opening of epoxides with carbon nucleophiles, and similar methodologies could be applied to 3-aryl-3-fluorooxetanes. arkat-usa.org
The chloromethyl group on the phenyl ring serves as a versatile handle for a variety of subsequent transformations. This reactive site can participate in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This dual reactivity, combining the ring-opening of the oxetane and transformations at the chloromethyl site, offers a platform for the synthesis of highly functionalized and complex molecules.
Furthermore, the investigation of novel reactions of perfluoro-2,3-dialkyloxaziridines, which can rearrange or react with various reagents to form new fluorinated compounds, might provide inspiration for exploring unprecedented reactivity patterns of this compound under specific conditions. rsc.org
Application in Complex Chemical Transformations and Cascade Reactions
The unique structural features of this compound make it an attractive substrate for complex chemical transformations and cascade reactions. Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly desirable for their efficiency and atom economy.
The development of cascade reactions involving this compound could be initiated by the ring-opening of the oxetane, which would generate a reactive intermediate. This intermediate could then undergo further transformations, such as intramolecular cyclizations or couplings, to rapidly build molecular complexity. For instance, a silver-promoted oxidative cascade reaction of N-aryl-3-alkylideneazetidines with carboxylic acids has been reported to provide access to fused pyridine systems, and analogous strategies could be envisioned for oxetane derivatives. nih.gov
Moreover, the combination of the strained oxetane ring and the reactive chloromethyl group could be exploited in the design of novel cascade sequences. For example, an initial reaction at the chloromethyl site could trigger a subsequent intramolecular ring-opening of the oxetane, leading to the formation of complex polycyclic structures. The development of cooperative catalytic systems, such as the use of enamine-Brønsted acid catalysis in three-component cascade reactions, could also be applied to transformations involving this compound. nih.gov
Design of Next-Generation Oxetane-Containing Chemical Probes
Chemical probes are essential tools for studying biological processes in living systems. The unique properties of the oxetane ring, including its ability to act as a non-classical hydrogen bond acceptor and its metabolic stability, make it an attractive component in the design of novel chemical probes. The this compound scaffold provides a versatile platform for the development of next-generation probes.
The chloromethyl group can be readily functionalized to attach fluorophores, affinity tags, or other reporter groups. This allows for the targeted delivery and visualization of the probe within a biological system. The design and synthesis of fluorescence-labeled analogs of bioactive molecules often involve the coupling of a fluorescent dye to a reactive handle on the core scaffold, a strategy that is directly applicable to this compound. mdpi.com
Furthermore, the oxetane moiety itself can be part of the pharmacophore that interacts with a specific biological target. The incorporation of fluorine can enhance binding affinity and metabolic stability. The development of reaction-based fluorescent probes, where the fluorescence is turned on or off in response to a specific biological analyte or event, is a particularly exciting area. nih.gov The reactivity of the oxetane ring could potentially be harnessed as a trigger for such a response.
The table below outlines potential strategies for designing chemical probes based on this compound.
| Probe Design Strategy | Key Feature of the Scaffold | Potential Application |
| Fluorescent Labeling | Reactive chloromethyl group | Bioimaging, target identification |
| Reaction-Based Sensing | Ring-opening reactivity of the oxetane | Detection of specific analytes or enzymatic activity |
| Pharmacophore Integration | Unique 3D structure and properties of the oxetane | Probing protein-protein interactions, enzyme inhibition |
Advanced Spectroscopic and Characterization Techniques for Structural Elucidation in Research
The unambiguous determination of the three-dimensional structure of complex molecules is crucial for understanding their properties and function. For derivatives of this compound, particularly those with newly created stereocenters, advanced spectroscopic and characterization techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation. Advanced 2D NMR techniques, such as HMQC, HSQC, and HMBC, are essential for establishing through-bond connectivities. ipb.pt For stereochemical assignments, Nuclear Overhauser Effect (NOE) based experiments (NOESY and ROESY) can provide information about through-space proximities of atoms. Due to the presence of fluorine, 19F NMR spectroscopy will be a critical tool, providing a sensitive probe of the local electronic environment.
X-ray Crystallography offers the definitive method for determining the solid-state structure of crystalline compounds. mdpi.commdpi.com Obtaining single crystals of derivatives of this compound will be a key objective to unequivocally establish their absolute and relative stereochemistry. The detailed structural information from X-ray analysis, including bond lengths, bond angles, and conformational details, is invaluable for understanding structure-activity relationships.
Computational Chemistry , particularly Density Functional Theory (DFT) calculations, can be a powerful complementary tool. mdpi.com DFT calculations can be used to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to aid in structural assignment. Furthermore, computational modeling can provide insights into the conformational preferences and electronic properties of these molecules, guiding the design of new derivatives with desired characteristics.
The following table summarizes the key characterization techniques and their specific applications for studying derivatives of this compound.
| Technique | Application | Information Obtained |
| Advanced NMR (2D, 19F) | Structural Elucidation in Solution | Connectivity, stereochemistry, electronic environment of fluorine. |
| X-ray Crystallography | Definitive Structure Determination | Absolute and relative stereochemistry, bond parameters, solid-state conformation. |
| Computational Chemistry (DFT) | Structural Confirmation and Prediction | Predicted NMR parameters, conformational analysis, electronic properties. |
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-[4-(Chloromethyl)phenyl]-3-fluorooxetane to prevent ring-opening?
Methodological Answer:
- Alkaline Conditions : Maintain a pH >7 during synthesis to avoid acidic cleavage of the oxetane ring, which is highly sensitive to protonation .
- Temperature Control : Use mild temperatures (e.g., 25–50°C) to balance reaction kinetics and stability. Elevated temperatures may accelerate side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) are preferred to stabilize intermediates without inducing ring strain .
Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?
Methodological Answer:
Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- Enhanced Electrophilicity : The chloromethyl group (-CH₂Cl) acts as a strong electrophile, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols) under mild conditions .
- Steric Effects : The para position on the phenyl ring minimizes steric hindrance, enabling efficient substitution without oxetane ring strain .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis yields under varying alkali conditions?
Methodological Answer:
- Controlled Alkali Screening : Compare yields using NaOH, K₂CO₃, or organic bases (e.g., DBU) to identify optimal bases that avoid over-dechlorination or side reactions .
- Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate stability. For example, rapid consumption of fluoroalcohol precursors may prevent back-reactions .
- Case Study : Daikin Industries achieved >80% yield using NaHCO₃, whereas stronger bases (e.g., NaOH) led to oxetane degradation .
Q. What strategies stabilize this compound during storage?
Methodological Answer:
- Inert Atmosphere : Store under argon or nitrogen to prevent hydrolysis of the chloromethyl group .
- Low-Temperature Storage : Keep at -20°C in amber vials to mitigate photodegradation and thermal decomposition.
- Additives : Stabilize with radical scavengers (e.g., BHT) or desiccants (molecular sieves) to suppress moisture-induced degradation .
Q. What computational methods predict regioselectivity in oxetane ring-opening reactions?
Methodological Answer:
- DFT Calculations : Model transition states to predict attack at the oxetane’s C3 (fluorinated) vs. C4 (chloromethyl-phenyl) positions. Fluorine’s electronegativity directs nucleophiles to C3 .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Polar solvents stabilize charge separation in transition states .
Q. How can this compound serve as a precursor for spirocyclic systems in drug discovery?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
